3-Methyl-1,4,6,7-tetrahydroindazol-5-one is classified as a tetrahydroindazole derivative. Compounds in this category are known for their diverse biological activities and are often explored for their potential therapeutic uses.
The synthesis of 3-Methyl-1,4,6,7-tetrahydroindazol-5-one can be achieved through several methods:
The molecular structure of 3-Methyl-1,4,6,7-tetrahydroindazol-5-one features:
InChI=1S/C8H10N2O/c1-5-6(9)2-3-7(10)8(5)11/h2-3H,1,4,9H2,(H2,10,11)CC1=C(NN=C1)C(=O)C=C3-Methyl-1,4,6,7-tetrahydroindazol-5-one can participate in various chemical reactions:
The conditions for these reactions typically include controlled temperatures and specific solvents that enhance solubility and reactivity.
The mechanism of action of 3-Methyl-1,4,6,7-tetrahydroindazol-5-one is primarily related to its interaction with biological targets:
The physical and chemical properties of 3-Methyl-1,4,6,7-tetrahydroindazol-5-one include:
These properties indicate its potential utility in pharmaceutical formulations where solubility and stability are critical factors.
3-Methyl-1,4,6,7-tetrahydroindazol-5-one has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1